molecular formula C7H2F10O2 B1348357 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione CAS No. 20583-66-8

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione

Cat. No. B1348357
CAS RN: 20583-66-8
M. Wt: 308.07 g/mol
InChI Key: SUORUQZBFOQDGX-UHFFFAOYSA-N
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Description

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is a chemical compound with the molecular formula C7H2F10O2 . It has a molecular weight of 308.07 .


Molecular Structure Analysis

The molecular structure of 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione consists of seven carbon atoms, two hydrogen atoms, ten fluorine atoms, and two oxygen atoms . The InChI key for this compound is SUORUQZBFOQDGX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione has a boiling point of 98 °C . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is a clear, dark yellow liquid .

Scientific Research Applications

NIR-Luminescence in Ytterbium(III) Complexes

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione has been utilized in synthesizing ytterbium(III) beta-diketonate complexes. These complexes, particularly with the 5-nitro-1,10-phenanthroline ancillary ligand, are studied for their structure and near-infrared (NIR) luminescence properties. The research demonstrated that the length and fluorination of the β-diketonate chain influence the luminescence intensity and lifetime of ytterbium(III) emissions. This attribute makes these complexes valuable for specific optical applications, such as co-doping with erbium(III) complexes in optical amplifiers (Martín‐Ramos et al., 2013).

Capillary Gas Chromatography for Metal Ion Analysis

The compound has also been a subject of study in the context of capillary gas chromatography. It's used as a β-diketonate reagent for the derivatization of metal ions, like beryllium and lanthanides, to form stable and volatile derivatives. This derivatization facilitates rapid separation and sensitive detection of these metal ions, which is crucial for various analytical applications in scientific research (Harvey, Lucke, & Douglas, 2012).

Safety And Hazards

This compound is classified as corrosive, with hazard codes C and Xi . It has hazard statements H314-H318, indicating that it causes severe skin burns and eye damage . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUORUQZBFOQDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80329968
Record name 3H,3H-Perfluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione

CAS RN

20583-66-8
Record name 3H,3H-Perfluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80329968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20583-66-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Martín-Ramos, PSP da Silva, V Lavín, IR Martín… - Dalton …, 2013 - pubs.rsc.org
Seven new tris(β-diketonear-nate)ytterbium(III) complexes with the general formula [Yb(β-diketonate)3(5NO2phen)] (where the β-diketone is either 4,4,4-trifluoro-1-(2-naphthyl)-1,3-…
Number of citations: 43 pubs.rsc.org
K Binnemans - Handbook on the physics and chemistry of rare …, 2005 - books.google.com
But butyl But 4 N tetrabutylammonium CBP 4, 4-N, N-dicarbazole-biphenyl CN-PP poly [2-(6-cyano-6-methyl-heptyloxy)-1, 4-phenylene] CPE circularly polarized emission CPL …
Number of citations: 696 books.google.com
K Kuriki, Y Koike, Y Okamoto - Chemical Reviews, 2002 - ACS Publications
Organic dye-doped polymers have been widely investigated as gain media in solid-state dye lasers. Dye molecules which have large absorption and induced emission cross sections …
Number of citations: 960 pubs.acs.org
K Kuriki, S Nishihara, Y Nishizawa… - … and Devices IV, 2002 - spiedigitallibrary.org
Absorption spectra of lanthanideions in perfluorinated (PF) plastic solution were measured, and the radiative properties were determined by the absorption measurements and the Judd…
Number of citations: 7 www.spiedigitallibrary.org
AS Borges, JDL Dutra, GS Santos, R Diniz… - Journal of Molecular …, 2021 - Springer
The preparation and photoluminescent properties of the new [Eu(FOD) 3 (2-Pyr) 2 ] complex (FOD = 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octadionate; 2-Pyr = 2-pyrrolidone) are …
Number of citations: 2 link.springer.com
RE Sievers, JE Sadlowski - Science, 1978 - science.org
Fundamental investigations of the chemical and physical properties of metal β-diketonate complexes have revealed unusual volatility, as well as solvolytic and thermal stability and …
Number of citations: 197 www.science.org
C Coya, AL Álvarez, JM Gil, M Martín… - MRS Online …, 2011 - cambridge.org
We describe the fabrication and characterization of solution processed organic light emitting diodes (OLEDs) based on novel near-infrared emitting erbium(III) complexes, consisting of …
Number of citations: 1 www.cambridge.org
G Brito-Santos, B Gil-Hernández, IR Martín… - RSC …, 2020 - pubs.rsc.org
Five new complexes namely, [Er(bta)3(me-phen)] (1), [Yb(bta)3(me-phen)] (2), [Gd(bta)3(me-phen)] (3), [Yb(bta)3(pyz-phen)] (4), and [Er(tta)3(pyz-phen)] (5) have been prepared with …
Number of citations: 9 pubs.rsc.org
P Doppelt, TH Baum - MRS bulletin, 1994 - cambridge.org
In the microelectronics industry, integrated circuit (IC) device performance is continually increasing while the critical feature sizes are rapidly decreasing. Since this trend is expected to …
Number of citations: 80 www.cambridge.org
K Kuriki, S Nishihara, Y Nishizawa, A Tagaya… - Electronics …, 2001 - search.proquest.com
Neodymium, praseodymium and erbium ions are successfully incorporated into the core of deuterated polymer-based optical fibres. The spectra of three fibres have several strong …
Number of citations: 51 search.proquest.com

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